MAO-A vs. MAO-B Selectivity Shift Relative to Pargyline (N-Methyl Analog)
Removal of the N-methyl group from pargyline to yield N-benzylprop-2-yn-1-amine (N-desmethylpargyline) produces a pronounced shift in MAO subtype selectivity and a dramatic reduction in inhibitory potency. In a head-to-head study using recombinant human MAO-A and MAO-B, N-benzylprop-2-yn-1-amine exhibited an IC₅₀ of 4.01 μM against MAO-A and 108.8 μM against MAO-B, yielding a selectivity index (SI = IC₅₀ MAO-B / IC₅₀ MAO-A) of 27.1 [1]. By contrast, pargyline inhibited MAO-A with an IC₅₀ of 0.038 μM and MAO-B with an IC₅₀ of 0.000038 μM (SI ≈ 1) in the same study, demonstrating that N-demethylation selectively ablates MAO-B potency while partially retaining MAO-A activity [2]. This reversal of subtype preference is structurally attributable to loss of the N-methyl hydrophobic contact within the MAO-B active site.
| Evidence Dimension | MAO-A and MAO-B IC₅₀ and selectivity index |
|---|---|
| Target Compound Data | MAO-A IC₅₀ = 4.01 μM; MAO-B IC₅₀ = 108.8 μM; SI (MAO-B/MAO-A) = 27.1 |
| Comparator Or Baseline | Pargyline: MAO-A IC₅₀ = 0.038 μM; MAO-B IC₅₀ = 0.000038 μM; SI ≈ 1 |
| Quantified Difference | ~105-fold less potent on MAO-A; ~2.86 × 10⁶-fold less potent on MAO-B; selectivity reversed from non-selective to MAO-A-preferring |
| Conditions | Recombinant human MAO-A and MAO-B; IC₅₀ determination (Biol. Pharm. Bull. 2010, 33, 725–728) |
Why This Matters
Investigators requiring a propargylamine scaffold with MAO-A-preferring residual activity rather than pan-MAO inhibition must select N-desmethylpargyline over pargyline, as the N-methyl deletion rewires subtype selectivity.
- [1] BRENDA Enzyme Database. Ligand: N-benzylprop-2-yn-1-amine (BRENDA ligand ID 40889). IC₅₀ values: MAO-A 0.00401, MAO-B 0.1088. Data extracted from Jia et al., Biol. Pharm. Bull. 2010. View Source
- [2] BRENDA Enzyme Database. Literature summary for 1.4.3.4, reference 711355. Pargyline (N-benzyl-N-methylprop-2-yn-1-amine) IC₅₀ values: MAO-B 0.000038. Data extracted from Jia et al., Biol. Pharm. Bull. 2010. View Source
